O-Demethyl-N-deacetyl apremilast

Description

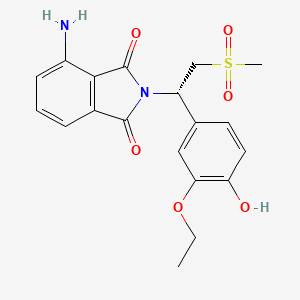

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6S/c1-3-27-16-9-11(7-8-15(16)22)14(10-28(2,25)26)21-18(23)12-5-4-6-13(20)17(12)19(21)24/h4-9,14,22H,3,10,20H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEPXCGHBYQJJA-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384440-16-7 | |

| Record name | O-Demethyl-N-deacetyl apremilast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384440167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYL-N-DEACETYL APREMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z99JE779 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Biotransformation Pathways of O Demethyl N Deacetyl Apremilast

Primary Metabolic Transformations Leading to O-Demethyl-N-deacetyl Apremilast (B1683926)

The creation of O-Demethyl-N-deacetyl apremilast from apremilast involves two major metabolic reactions: O-demethylation and N-deacetylation. These transformations can occur through various enzymatic systems.

O-demethylation is a principal metabolic route for apremilast. tga.gov.aufda.gov This process involves the removal of a methyl group from the methoxy (B1213986) moiety on the phenyl ring of the apremilast molecule. researchgate.net This oxidative reaction is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.com Specifically, CYP3A4 is the main enzyme responsible, with minor contributions from CYP1A2 and CYP2A6. researchgate.netdovepress.com The product of this reaction is O-desmethyl apremilast, a key intermediate that can undergo further metabolism. nih.gov

Another significant biotransformation is N-deacetylation, which is considered a non-CYP mediated pathway. researchgate.netdovepress.com This reaction involves the removal of the acetyl group from the acetamide (B32628) side chain of the apremilast molecule. fda.gov The resulting metabolite is known as N-deacetyl apremilast or des-acetyl apremilast. pharmaffiliates.com

The formation of this compound necessitates both O-demethylation and N-deacetylation. ontosight.aiuni.lu The existence of this metabolite confirms that the parent drug, apremilast, undergoes both of these chemical modifications. While the exact sequence is complex and can involve multiple routes, the identification of metabolites such as hydroxylated N-deacetylated, O-desmethyl apremilast suggests that these processes likely occur sequentially. researchgate.net Apremilast can be first O-demethylated to form O-desmethyl apremilast, which is then N-deacetylated, or vice-versa. Both pathways ultimately lead to the formation of this compound.

Table 1: Primary Metabolic Reactions Leading to this compound

| Metabolic Reaction | Description | Key Enzymes | Resulting Intermediate |

| O-Demethylation | Removal of a methyl group from the methoxy moiety. | CYP3A4 (major), CYP1A2, CYP2A6 | O-desmethyl apremilast |

| N-Deacetylation | Removal of the acetyl group from the acetamide side chain. | Non-CYP mediated | N-deacetyl apremilast |

Subsequent Biotransformations of this compound Derivatives

Following its formation, this compound and related demethylated/deacetylated species can undergo further metabolic changes, primarily through conjugation reactions like glucuronidation and other modifications such as hydroxylation.

Glucuronidation is a major pathway for the metabolism of apremilast metabolites. nih.govfda.gov While the most abundant circulating metabolite of apremilast is O-desmethyl apremilast glucuronide (M12) nih.govtga.gov.aunih.gov, further conjugation of the doubly modified metabolite also occurs. Research has identified a specific metabolite known as this compound-O-glucuronide. nih.gov This indicates that after both demethylation and deacetylation, the resulting compound is further processed by attaching a glucuronic acid moiety, which typically increases water solubility and facilitates excretion.

In addition to glucuronidation, other reactions can modify the demethylated and deacetylated apremilast structures.

Hydroxylation: Hydroxylation has been observed on apremilast metabolites that have already undergone demethylation and/or deacetylation. For instance, a metabolite designated as M8 has been characterized as hydroxylated N-deacetylated, O-desmethyl apremilast. researchgate.net Another metabolite, M10, was identified as acetamide hydroxylated, O-desmethyl apremilast, indicating hydroxylation on the acetamide portion after O-demethylation. researchgate.net

Hydrolysis: Hydrolysis is another metabolic route. The hydrolysis product of O-desmethyl apremilast (designated as M9) has been identified as a significant fecal metabolite, demonstrating that the isoindoline-dione portion of the molecule can be cleaved after demethylation. researchgate.netnih.gov

These subsequent transformations create a diverse profile of apremilast-related compounds in the body, most of which are pharmacologically less active than the parent drug. nih.gov

Table 2: Subsequent Biotransformations of Demethylated/Deacetylated Apremilast Species

| Reaction | Substrate | Resulting Metabolite | Reference |

| Glucuronidation | This compound | This compound-O-glucuronide | nih.gov, |

| Hydroxylation | N-deacetylated, O-desmethyl apremilast | Hydroxylated N-deacetylated, O-desmethyl apremilast (M8) | researchgate.net |

| Hydroxylation | O-desmethyl apremilast | Acetamide hydroxylated, O-desmethyl apremilast (M10) | researchgate.net |

| Hydrolysis | O-desmethyl apremilast | Hydrolysis product of O-desmethyl apremilast (M9) | researchgate.net, nih.gov |

Enzymatic Contributions to this compound Formation

The generation of this compound from its parent drug, apremilast, is a multi-step process involving both oxidative and hydrolytic enzymes. The primary site of this metabolism is the liver.

Role of Cytochrome P450 Enzymes in Oxidative Demethylation

The initial and major metabolic pathway for apremilast is oxidative metabolism, predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov In vitro studies have identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of apremilast, with minor contributions from CYP1A2 and CYP2A6. nih.govfda.gov

One of the key oxidative reactions is O-demethylation. nih.gov This reaction involves the removal of a methyl group from the methoxy moiety on the phenyl ring of apremilast. While direct enzymatic studies specifically detailing the O-demethylation leading to this compound are not extensively available, it is understood that CYP3A4 is the primary catalyst for the O-demethylation of apremilast in general. nih.govnih.gov

The following table summarizes the key CYP enzymes involved in apremilast metabolism:

| Enzyme Family | Specific Enzyme | Role in Apremilast Metabolism |

| Cytochrome P450 | CYP3A4 | Primary enzyme for oxidative metabolism, including O-demethylation. nih.govnih.gov |

| Cytochrome P450 | CYP1A2 | Minor contributor to oxidative metabolism. nih.govfda.gov |

| Cytochrome P450 | CYP2A6 | Minor contributor to oxidative metabolism. nih.govfda.gov |

Contribution of Non-CYP Mediated Hydrolysis and Other Enzymes

In addition to CYP-mediated oxidation, apremilast is also metabolized through non-CYP mediated hydrolysis. nih.govnih.gov This pathway involves the cleavage of chemical bonds by the addition of water. One of the key hydrolytic reactions in the metabolism of apremilast is N-deacetylation, the removal of an acetyl group. nih.gov The specific hydrolase enzymes responsible for the N-deacetylation of apremilast to form this compound have not been explicitly identified in the available literature.

It is plausible that the formation of this compound occurs sequentially, with an initial O-demethylation by CYP enzymes followed by N-deacetylation via hydrolases, or vice versa. It is also possible that a combination of these pathways contributes to its formation.

Comparative Analysis within the Apremilast Metabolite Profile

Following administration, apremilast is extensively metabolized, with unchanged drug accounting for only a small fraction of the excreted dose. nih.gov The resulting metabolites are numerous, with this compound being one of many.

Relative Formation and Distribution of this compound and its Conjugates

Studies on the disposition of radiolabeled apremilast have provided insights into the relative abundance of its metabolites. After oral administration, the two major components found in plasma are unchanged apremilast (approximately 45% of circulating radioactivity) and the inactive metabolite O-desmethyl apremilast glucuronide (M12), which accounts for about 39% of plasma radioactivity. nih.gov

The table below provides a summary of the major components in the apremilast metabolite profile based on available data:

| Compound | Percentage of Circulating Radioactivity in Plasma | Notes |

| Unchanged Apremilast | ~45% nih.gov | Pharmacologically active parent drug. |

| O-desmethyl apremilast glucuronide (M12) | ~39% nih.gov | Major inactive metabolite. |

| Other minor metabolites (including this compound) | Not individually quantified | Formed through various metabolic pathways. nih.gov |

Analytical Methodologies and Advanced Characterization in Research Settings

Chromatographic Techniques for Separation and Quantification of O-Demethyl-N-deacetyl Apremilast (B1683926)

The analysis of apremilast and its metabolites, including O-Demethyl-N-deacetyl apremilast, relies heavily on chromatographic techniques to separate these structurally similar compounds from biological matrices. tandfonline.comrjstonline.com High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the predominant methods cited in research for their high resolution and sensitivity. rjstonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods are fundamental for the separation and quantification of apremilast-related substances. researchgate.net For the analysis of apremilast and its array of metabolites, reversed-phase HPLC is the standard approach. Method development focuses on optimizing the separation of compounds with varying polarities.

A typical HPLC system for analyzing apremilast and its metabolites would employ a C18 column. researchgate.netresearchgate.net Gradient elution is often necessary to achieve adequate separation of the parent drug from its more polar metabolites. researchgate.net A common mobile phase composition involves a mixture of an aqueous buffer (like formic acid or phosphate (B84403) buffer) and an organic solvent, typically acetonitrile (B52724) or methanol. researchgate.netgoogle.com The gradient program would start with a higher proportion of the aqueous phase to retain and separate the most polar metabolites, followed by a gradual increase in the organic solvent concentration to elute the less polar compounds, including apremilast itself. Detection is commonly performed using a photodiode array (PDA) detector at a wavelength around 230 nm. researchgate.netgoogle.com

While specific retention times for this compound are not detailed in broad analytical reviews, its separation would be governed by these general principles. Given the loss of a methyl and an acetyl group, this metabolite is more polar than apremilast and would therefore have a shorter retention time under reversed-phase conditions.

Table 1: Representative HPLC Method Parameters for Apremilast and Related Substances

| Parameter | Details |

|---|---|

| Stationary Phase | Reversed-Phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netakjournals.com |

| Mobile Phase A | Water with acid modifier (e.g., 0.05% Trifluoroacetic Acid, 0.1% Formic Acid) researchgate.netresearchgate.net |

| Mobile Phase B | Acetonitrile and/or Methanol researchgate.net |

| Elution Mode | Gradient researchgate.net |

| Flow Rate | Typically 0.8 - 1.5 mL/min google.com |

| Detection | UV/PDA at ~230 nm google.com |

| Column Temperature | Controlled, e.g., 30 °C google.com |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm) to provide faster, more efficient, and higher-resolution separations. nih.gov These characteristics make UPLC particularly well-suited for the complex task of analyzing drug metabolites in biological fluids like plasma. nih.govresearchgate.net

For apremilast and its metabolites, UPLC methods often use sub-2 µm particle columns, such as a UPLC BEH Shield RP18 column. nih.gov The higher efficiency allows for shorter run times and sharper peaks, improving the detection and quantification of minor metabolites. The mobile phases are similar to those used in HPLC, often consisting of ammonium (B1175870) formate (B1220265) in water and methanol, with a gradient elution program. nih.gov The enhanced sensitivity and resolution of UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for metabolite profiling. nih.govresearchgate.net

Table 2: Typical UPLC Method Parameters for Apremilast Metabolite Analysis

| Parameter | Details |

|---|---|

| Stationary Phase | UPLC BEH Shield RP18 (e.g., 50 mm x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 5 mM Ammonium Formate in Water nih.gov |

| Mobile Phase B | Methanol nih.gov |

| Elution Mode | Gradient nih.gov |

| Flow Rate | ~0.4 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Column Temperature | Controlled, e.g., 40 °C |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is another technique that can be applied for the analysis of pharmaceuticals. While less common than HPLC and UPLC for quantitative analysis of metabolites in biological fluids, HPTLC has been reported for stability-indicating assays of apremilast. ijnrd.org A stability-indicating HPTLC method was developed to separate apremilast from its degradation products, with identification of the resulting spots aided by mass spectrometry (MS/MS). ijnrd.org For a metabolite like this compound, HPTLC could serve as a screening tool, with a characteristic retention factor (Rf) value on the plate, though this application is not prominently featured in the primary research literature. rjstonline.com

Spectroscopic and Mass Spectrometric Identification of this compound

Definitive identification and structural elucidation of metabolites require the use of spectroscopic techniques, most notably mass spectrometry and nuclear magnetic resonance spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation

LC-MS, particularly when using high-resolution mass spectrometry (HRMS) analyzers like Time-of-Flight (TOF) or Orbitrap, is the cornerstone for identifying drug metabolites. researchgate.net In the comprehensive metabolism studies of apremilast, LC-MS was used to profile and identify up to 23 metabolites in plasma, urine, and feces. nih.gov

The identification of this compound involves several steps. First, the LC system separates the metabolite from other components. The effluent is then ionized, typically using electrospray ionization (ESI) in positive mode. researchgate.net The mass spectrometer measures the accurate mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺. For this compound (molecular formula C₁₉H₂₀N₂O₆S), the expected monoisotopic mass is 404.1042 Da. uni.lu An HRMS instrument would detect an [M+H]⁺ ion at approximately m/z 405.1115. uni.lu

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). The [M+H]⁺ ion is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides structural clues that, when compared to the fragmentation of the parent drug, can confirm the metabolic modifications. While specific fragmentation data for this metabolite is not published in detail, the analysis would focus on confirming the loss of a methyl group from the ethoxy-methoxyphenyl moiety and the conversion of the acetylamino group to a primary amine.

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₆S | uni.lu |

| Monoisotopic Mass | 404.1042 Da | uni.lu |

| [M+H]⁺ (m/z) | 405.1115 | uni.lu |

| [M+Na]⁺ (m/z) | 427.0934 | uni.lu |

| [M-H]⁻ (m/z) | 403.0969 | uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Characterization

While LC-MS provides strong evidence for a metabolite's structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structural characterization. researchgate.net This requires the isolation of the metabolite in sufficient quantity and purity, which can be a significant challenge for minor metabolites.

For a compound like this compound, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY, HSQC, and HMBC), would be necessary. The ¹H NMR spectrum would be expected to show the absence of the N-acetyl methyl singlet (around δ 2.1 ppm in apremilast) and the O-methyl singlet (around δ 3.7 ppm in apremilast). New signals corresponding to the aromatic proton adjacent to the new hydroxyl group and the protons of the primary amine would be observed.

Although NMR data for various impurities and degradation products of apremilast have been published, specific, detailed NMR assignments for the O-Demethyl-N-deacetyl metabolite are not currently available in the public domain. researchgate.net The acquisition of such data would require targeted synthesis or isolation of the compound.

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is a fundamental analytical technique for the quantitative analysis of chromophore-containing compounds in solution. The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

For the quantitative analysis of this compound, a solution of the reference standard would be prepared in a suitable UV-transparent solvent, such as acetonitrile or methanol. ijariie.comresearchgate.net The solution is then scanned across a UV-Visible wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). jddtonline.info This λmax is the most sensitive wavelength for quantification and is used to construct a calibration curve by measuring the absorbance of a series of solutions of known concentrations.

Validation of Analytical Methods for Research Purity and Quantification

Method validation is a critical process in analytical chemistry that demonstrates that a specific method is suitable for its intended purpose. For a compound like this compound, used as a reference standard, any analytical method for its purity assessment or quantification must be rigorously validated according to guidelines from bodies such as the International Council for Harmonisation (ICH). ajpaonline.comnih.gov This ensures the reliability, reproducibility, and accuracy of the analytical results. While this compound is used as a reference standard for the quality control of apremilast, the specific validation parameters for its own quantification are not widely published. chemwhat.comsynzeal.com The following sections describe the necessary validation studies that would be performed.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, a specificity study would involve demonstrating that the analytical signal is solely from this compound and not from other related substances of apremilast or reagents from its synthesis.

This is typically achieved using a high-performance liquid chromatography (HPLC) method coupled with a photodiode array (PDA) detector. The method would be challenged by analyzing a mixture of this compound and all other potential impurities. The selectivity would be confirmed by demonstrating baseline separation between the analyte peak and the peaks of all other compounds. Peak purity analysis using the PDA detector would also be performed to confirm that the analyte peak is spectrally homogeneous.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower limits of an analytical method's performance.

LOD : The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

LOQ : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

These limits are crucial for analyzing trace amounts of the compound. They are typically determined based on the standard deviation of the response and the slope of the calibration curve, as per the following equations:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line, and S is the slope of the calibration curve. For this compound, these values would be experimentally determined to establish the sensitivity of the analytical method.

Assessment of Linearity, Accuracy, Precision, Ruggedness, and Robustness

These parameters are essential for ensuring the method's reliability over its intended operational range.

Linearity : This study verifies that the method's response is directly proportional to the concentration of the analyte. It is assessed by analyzing a minimum of five different concentrations of this compound. The results are evaluated by plotting a calibration curve and determining the correlation coefficient (r²), which should ideally be ≥ 0.999.

Accuracy : This measures the closeness of the test results to the true value. It is determined by spiking a sample with known amounts of the this compound reference standard at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated. ijaem.net

Precision : This expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.

The precision is reported as the relative standard deviation (%RSD).

Ruggedness : This assesses the reproducibility of the method under normal, but varied, test conditions, such as using different instruments or different analysts. The %RSD should remain within acceptable limits.

Robustness : This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

The table below illustrates the type of data that would be generated during the validation of an analytical method for a related compound, apremilast, serving as an example for what would be required for this compound.

Table 1: Example of Analytical Method Validation Parameters (Data for Apremilast)

| Parameter | Specification | Example Result (for Apremilast) | Reference |

|---|---|---|---|

| Linearity Range | Correlation coefficient (r²) ≥ 0.999 | 2-10 µg/mL; r² = 0.999 | jddtonline.info |

| Accuracy | % Recovery within 98-102% | 99.82% - 100.29% | jddtonline.infoijaem.net |

| Precision (%RSD) | %RSD ≤ 2% | Intra-day: < 2%, Inter-day: < 2% | ijaem.net |

| LOD | Reportable Value | 0.0424 µg/mL | jddtonline.info |

| LOQ | Reportable Value | 0.1286 µg/mL | jddtonline.info |

| Robustness | %RSD ≤ 2% | Method is robust | ijaem.net |

| Ruggedness | %RSD ≤ 2% | Method is rugged | ijaem.net |

Note: The data in this table is for the parent drug Apremilast and serves only as an illustration of the validation parameters. Specific data for this compound is not publicly available.

Synthesis and Reference Standard Preparation for Research Applications

The availability of a high-purity reference standard is a prerequisite for any quantitative analytical work. For this compound, this involves its chemical synthesis followed by purification and thorough characterization to confirm its identity and purity.

Synthetic Routes and Strategies for this compound

While detailed, step-by-step synthetic procedures for this compound are not extensively published in peer-reviewed literature, plausible synthetic strategies can be devised based on the known synthesis of apremilast and related compounds.

A primary strategy would involve modifying the established synthesis of apremilast. The synthesis of apremilast often involves the condensation of 3-acetamidophthalic anhydride (B1165640) with the chiral amine (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. google.com To obtain this compound, two main approaches could be considered:

Synthesis from Modified Precursors : A logical route would be to start with precursors that already contain the desired functional groups. This would involve the synthesis of a phthalic acid or anhydride derivative with a free amino group at the 4-position (e.g., 3-aminophthalic acid) and condensing it with a chiral amine that has a hydroxyl group instead of a methoxy (B1213986) group, namely (S)-1-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethylamine. This approach avoids post-synthesis deprotection steps, which can sometimes be challenging and result in lower yields.

Post-Synthesis Modification : An alternative involves the chemical modification of a more readily available intermediate or even apremilast itself. For instance, some synthetic routes for apremilast proceed through an N-deacetylated intermediate, (S)-4-amino-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)isoindoline-1,3-dione. google.com This intermediate could potentially be subjected to an O-demethylation reaction to yield the target compound. O-demethylation of aryl methyl ethers is a common transformation in organic synthesis and can be achieved using various reagents, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). chemicalbook.com However, the selectivity of such a reaction would be critical to avoid unwanted side reactions on other functional groups within the molecule.

Once synthesized, the crude product would require purification, typically by column chromatography or recrystallization, to achieve the high purity (>98%) required for a reference standard. The final compound's identity and purity would be rigorously confirmed using techniques like NMR spectroscopy, mass spectrometry, and HPLC.

Characterization of Synthesized Reference Materials for Method Development and Validation

In the landscape of pharmaceutical analysis, the development and validation of robust analytical methods are paramount to ensuring the quality and safety of drug substances. This necessitates the availability of well-characterized reference materials for all potential impurities. This compound, a known metabolite and potential impurity of the anti-inflammatory drug apremilast, serves as a critical reference standard in the analytical workflow. ontosight.ai Its accurate synthesis and comprehensive characterization are foundational for the development of reliable methods to detect and quantify it in apremilast samples.

The synthesis of this compound as a reference material is a multi-step process that often involves the chemical modification of apremilast or its precursors. While specific, detailed synthetic procedures for this particular doubly modified impurity are not extensively published in peer-reviewed literature, general strategies for the synthesis of apremilast-related impurities have been described. These methods often involve forced degradation of the apremilast drug substance under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate impurities, which are then isolated and purified. researchgate.netajpaonline.com Alternatively, a direct chemical synthesis approach can be employed, starting from appropriate precursors. For instance, the preparation of deacetyl apremilast, a related impurity, has been documented and involves the reaction of apremilast with a strong acid. google.com A similar de-alkylation and de-acetylation strategy could be envisioned for the synthesis of this compound.

Once synthesized and purified, the reference material for this compound undergoes rigorous characterization to confirm its identity and purity. This is a critical step for its qualification as a reference standard. The primary analytical techniques employed for this purpose include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often in conjunction with chromatographic methods like high-performance liquid chromatography (HPLC). researchgate.netajpaonline.com

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of the synthesized compound. For this compound, the protonated molecular ion ([M+H]+) is observed at an m/z of 405. researchgate.net This is consistent with its molecular formula, C19H20N2O6S. The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Key fragment ions indicate the loss of specific chemical moieties, such as the N-dioxoisoindolinyl acetamide (B32628) group and the methylsulfonyl group, and also confirm the O-demethylation of the methoxy group on the phenyl ring. researchgate.net

Table 1: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]+ | 405 | Protonated molecular ion |

| Fragment 1 | 243 | Corresponds to the O-demethylated phenyl ring portion after cleavage |

| Fragment 2 | 164 | Further fragmentation of the phenyl ring portion |

| This table is based on reported mass spectral fragmentation data. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of the synthesized reference standard and for its use in method validation. A validated, stability-indicating HPLC method is essential for separating this compound from apremilast and other related impurities. researchgate.netajpaonline.comrsc.org The development of such a method involves optimizing various parameters, including the stationary phase (e.g., C18 column), mobile phase composition (often a gradient elution with a mixture of an acidic buffer, methanol, and acetonitrile), flow rate, and detection wavelength (typically around 230 nm). researchgate.netajpaonline.com

Once the reference standard for this compound is fully characterized and its purity is established, it is used to validate the analytical method for apremilast. This validation process, conducted according to International Council for Harmonisation (ICH) guidelines, ensures that the method is specific, linear, accurate, precise, and robust for the quantification of this impurity. researchgate.netajpaonline.com The availability of this certified reference material is, therefore, indispensable for the quality control of apremilast, enabling the reliable monitoring of its impurity profile throughout the manufacturing process and during stability studies.

Preclinical Research Models and Disposition Studies of O Demethyl N Deacetyl Apremilast

In Vitro Models for Investigating Metabolite Disposition

In vitro models are fundamental in early drug development to predict the metabolic pathways of a drug candidate in humans. researchgate.net These systems allow for the investigation of metabolic stability and the identification of enzymes responsible for biotransformation. researchgate.net

Utilization of Human Hepatocytes and Liver Microsomes in Metabolic Studies

Human hepatocytes and liver microsomes are standard in vitro tools for studying drug metabolism. nih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov Studies involving human liver microsomes have been instrumental in characterizing the formation of apremilast (B1683926) metabolites. The metabolism of apremilast to O-demethyl-N-deacetyl apremilast occurs through sequential O-demethylation and N-deacetylation reactions, processes that can be effectively studied using these subcellular fractions. nih.govontosight.ai

Hepatocytes, as the primary cell type in the liver, provide a more complete metabolic system, containing both phase I and phase II enzymes in a cellular context. researchgate.net Investigations using human hepatocytes have confirmed that apremilast is extensively metabolized, with O-demethylation being a significant pathway. nih.gov

In Vitro Stability and Conversion Studies

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro stability assays, typically conducted using liver microsomes or hepatocytes, measure the rate at which a compound is metabolized. researchgate.net While specific stability data for this compound is not extensively detailed in publicly available literature, the parent drug, apremilast, has been shown to be extensively metabolized. nih.gov This suggests that the subsequent metabolites, including this compound, are also subject to further metabolic conversion. The formation of this metabolite is a result of the conversion of apremilast. ontosight.ai

Animal Models for Metabolite Disposition Assessment

Animal models are crucial for understanding the in vivo disposition of a drug and its metabolites, providing data on pharmacokinetics and excretion pathways. bioivt.com

Pharmacokinetic Profiles of this compound in Preclinical Species (e.g., rodents, non-human primates)

Pharmacokinetic studies in animals such as mice, rats, and monkeys are standard in preclinical development. nih.govnih.gov Following oral administration of apremilast to monkeys, the parent drug was the main component in circulation at early time points, but its concentration decreased over time as metabolite levels rose. europa.eu While specific pharmacokinetic parameters for this compound are not individually reported, studies have identified various metabolites in the plasma of these species. In monkeys, metabolites including M1, M2, and M12 (O-desmethyl apremilast glucuronide) were observed in plasma. europa.eu The presence of these metabolites indicates systemic exposure in these preclinical models.

Table 1: Key Pharmacokinetic Findings for Apremilast and its Metabolites in Preclinical Species

| Species | Key Findings | Reference |

| Monkeys | Apremilast was the predominant circulating component initially, with metabolites becoming major components at 24 hours post-dose. M1, M2, and M12 were identified in plasma. | europa.eu |

This table summarizes qualitative findings as specific quantitative data for this compound was not available.

Excretion Pathways and Mass Balance Studies of Apremilast Metabolites in Animal Models

Table 2: Excretion of Apremilast and its Metabolites in Humans

| Excretion Route | Percentage of Radioactive Dose | Major Components | Reference |

| Urine | ~58% | O-desmethyl apremilast glucuronide (M12) | nih.govnih.gov |

| Feces | ~39% | O-desmethyl apremilast (M3), M9 (hydrolysis product) | nih.gov |

This table is based on human data, which provides a reference for the expected excretion pathways in preclinical species.

Exposure of this compound in Preclinical Toxicology Studies

Preclinical toxicology studies are conducted in animals to assess the safety of a drug candidate. fda.gov The exposure to major metabolites is an important consideration in these studies. Oral repeat-dose toxicity studies for apremilast have been conducted in mice and monkeys. fda.gov The findings from these studies, along with the known metabolic profile of apremilast, suggest that these animal models were exposed to the various metabolites formed, including those from the O-demethylation and N-deacetylation pathways. The nonclinical pharmacology and toxicology of apremilast have been deemed adequately studied for its approval. fda.gov

Characterization of Metabolite Exposure in Animal Toxicity Models

In toxicology studies, the exposure to apremilast and its metabolites is evaluated in species such as mice, rats, and monkeys. For instance, in cynomolgus monkeys administered apremilast, O-demethylated metabolites were among those identified in plasma. fda.gov While specific quantitative data for this compound in all toxicity studies is not always detailed in publicly available documents, the general approach involves characterizing the metabolic profile to ensure that human metabolites are also present in the animal species used for safety testing.

The following table summarizes the types of animal models used in the preclinical assessment of apremilast, which would have inherently involved exposure to its metabolites, including this compound.

| Animal Model | Type of Study | Relevance |

| Mice | Fertility, Embryo-fetal development, Carcinogenicity | To assess reproductive toxicity and cancer-causing potential. fda.govfda.gov |

| Rats | Carcinogenicity, Single-dose toxicity | To evaluate long-term toxicity and acute effects. fda.gov |

| Cynomolgus Monkeys | Embryo-fetal development, Metabolism | To study developmental effects and metabolic pathways in a species closer to humans. fda.govfda.gov |

| Severe Combined Immunodeficiency (SCID) Mice | Arthritis model | To investigate the efficacy of apremilast in an autoimmune arthritis context. nih.gov |

This table is for illustrative purposes and is based on general preclinical testing of apremilast.

Comparative Metabolite Exposure between Species in Preclinical Assessments

A critical aspect of preclinical safety evaluation is the comparison of metabolite exposure between the animal species used in toxicity studies and humans. This is to ensure that the toxicological assessment in animals is relevant to potential human exposure.

Following oral administration of radiolabeled apremilast, the metabolic profiles in plasma and excreta are analyzed across different species. In humans, the major circulating metabolite is the O-demethylated glucuronide (M12), while the O-demethylated product (M3) is also significant. fda.gov In monkeys, the hydrolysis product of O-demethylation (M9) and M3 are major excretion forms. fda.gov Mice also excrete M12, M9, and M3, among other metabolites. fda.gov

The key finding from these comparative studies is to determine if human metabolites are adequately tested in at least one of the animal species. While the relative proportions of metabolites can differ between species, the presence of the key human metabolites in the animal models supports the relevance of the toxicology studies. For instance, although the levels of the major human metabolite M12 were found to be much greater in humans than in the toxicological study species, it was considered that further toxicological assessment was not necessary because it is a glucuronide conjugate, which is generally pharmacologically inactive. fda.govfda.gov

The table below provides a conceptual comparison of major apremilast metabolite exposures, highlighting the presence of O-demethylated products across species.

| Species | Major O-demethylated Metabolites Observed |

| Human | O-demethylated glucuronide (M12), O-demethylated product (M3) fda.gov |

| Monkey | Hydrolysis product of O-demethylation (M9), O-demethylated product (M3) fda.gov |

| Mouse | O-demethylated glucuronide (M12), Hydrolysis product of O-demethylation (M9), O-demethylated product (M3) fda.gov |

This table illustrates the distribution of major O-demethylated metabolites and is based on available preclinical data for apremilast.

Q & A

Q. What are the primary metabolic pathways of apremilast, and how do they influence pharmacokinetic variability?

Apremilast undergoes extensive metabolism via O-demethylation , N-deacetylation , glucuronidation, and hydrolysis, with cytochrome P450 enzymes playing a minor role. The predominant metabolite is O-desmethyl apremilast glucuronide (39% of plasma radioactivity). These pathways contribute to its short plasma half-life (~1.5 hours) and variable clearance (58% urinary, 39% fecal excretion). Pharmacokinetic studies using [¹⁴C]-apremilast in healthy subjects revealed that <7% of excreted radioactivity is unchanged drug, highlighting the importance of metabolite characterization .

Q. Which analytical methods are recommended for quantifying apremilast and its metabolites in biological matrices?

A reversed-phase HPLC-PDA method optimized via Box-Behnken design (BBD) is effective for apremilast quantification. Key parameters include methanol-water (70:30 v/v) at pH 3.5, flow rate 1 mL/min, and detection at 231 nm. This method achieves a retention time of 5.15 minutes with >99% accuracy, validated per ICH guidelines. For impurity profiling (e.g., O-Demethyl-N-deacetyl apremilast), orthogonal techniques like LC-MS/MS are advised to resolve co-eluting species .

Q. How does apremilast modulate cytokine profiles in psoriatic lesions, and what experimental frameworks assess this?

Apremilast suppresses TNF-α , IL-23 , and IL-17A while upregulating IL-10 in lesional skin. Methodologically, longitudinal skin biopsy analyses (baseline, 14/26 weeks) using multiplex immunoassays or qPCR are employed. For example, a study showed 50% reductions in IL-17A and TNF-α levels post-treatment, correlating with Psoriasis Area Severity Index (PASI) improvements .

Advanced Research Questions

Q. What experimental design strategies optimize chromatographic method development for apremilast quantification?

Response Surface Methodology (RSM) with BBD reduces experimental trials while assessing critical factors (methanol composition, pH, flow rate). For instance, a 15-run BBD identified methanol and pH as dominant factors affecting retention time (p<0.05). This approach minimizes reagent use and enables robust method validation .

Q. How should researchers reconcile discrepancies between clinical trial efficacy and real-world apremilast outcomes?

Conduct propensity score-matched analyses to adjust for confounders (e.g., comorbidities, adherence). The OTELO study (N=250) demonstrated a 60% patient-reported benefit at 6 months, contrasting with lower efficacy in registrational trials. Use mixed-effects models to account for attrition bias and heterogeneous dosing .

Q. What biomarkers predict apremilast treatment response in psoriasis, and how are they validated?

IL1B (genomic) and IL-10 (proteomic) show predictive value. In a split-face study, IL1B SNPs correlated with PASI-75 response (p=0.02), while IL-10 skin levels predicted sustained remission. Validate biomarkers via longitudinal RNA-seq and ELISA in stratified cohorts .

Q. What PK-PD modeling approaches apply to apremilast’s metabolites given their reduced activity?

Use compartmental models incorporating metabolite clearance (e.g., O-desmethyl apremilast glucuronide has 1/50th potency). A population PK model for palmoplantar pustulosis trials linked trough concentrations to PPPASI-50 response, with Monte Carlo simulations guiding dose adjustments .

Q. Which enzymatic pathways beyond PDE4 inhibition contribute to apremilast’s anti-inflammatory effects?

Apremilast suppresses leukotriene B4 (LTB4) synthesis and inducible nitric oxide synthase (iNOS) in macrophages. Validate via ex vivo LPS-stimulated PBMC assays , showing 70% LTB4 inhibition (p<0.001) and reduced MMP-3 in synovial fluid .

Q. How do process-related impurities like this compound impact analytical validation?

Characterize impurities via forced degradation studies (acid/alkali hydrolysis, oxidation) followed by LC-HRMS . SynZeal’s impurity profiling identified this compound as a hydrolysis byproduct; method specificity was confirmed using spiked samples .

Q. What statistical methods address subgroup heterogeneity in apremilast trials across disease severities?

Apply Bayesian hierarchical models to analyze subgroups (e.g., sPGA scores, nail/scalp involvement). In PROMINENT, apremilast improved erythema by 40% in mild (sPGA=2) and 55% in moderate (sPGA=3) cases, with posterior probabilities >90% for non-inferiority .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.